Nav1.7-IN-13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of Nav1.7-IN-13 involves synthetic routes that typically include high-throughput screening of natural products and scaffold-based screening methods. One study identified naphthylisoquinoline alkaloids from Ancistrocladus tectorius as a novel type of Nav1.7 channel inhibitors . Another approach involved carbenoid-involved reactions integrated with scaffold-based screening to generate a Nav1.7 inhibitor . These methods highlight the use of diverse chemical reactions and structural templates to synthesize this compound.
化学反応の分析
Nav1.7-IN-13 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include carbenoids and other intermediates that facilitate the formation of the desired compound . The major products formed from these reactions are typically derivatives of the original compound, which retain the inhibitory activity against the Nav1.7 channel.
科学的研究の応用
Nav1.7-IN-13 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a structural template for developing new inhibitors of the Nav1.7 channel . In biology and medicine, it is used to study the mechanisms of pain perception and to develop potential analgesic drugs . The compound has shown efficacy in various animal models of pain, making it a promising candidate for further research and development .
作用機序
Nav1.7-IN-13 exerts its effects by selectively inhibiting the Nav1.7 channel, which is responsible for conducting sodium currents in response to membrane depolarizations generated by potentially tissue-damaging events . This inhibition prevents the firing of pain-sensing neurons, thereby reducing pain signals . The compound targets specific binding sites on the Nav1.7 channel, such as the extracellular vestibule of the pore and the extracellular loops of voltage-sensor domains .
類似化合物との比較
Nav1.7-IN-13 is unique compared to other similar compounds due to its selective inhibition of the Nav1.7 channel. Similar compounds include aryl sulfonamides, aminopyrazines, pyrrolidines, piperidines, indazoles, aminocyclohexanes, tetrahydropyridines, diarylamides, and guanidinium derivatives . These compounds also target the Nav1.7 channel but may differ in their chemical structures and inhibitory activities. This compound stands out due to its specific binding sites and its potential for developing new analgesic drugs .
特性
分子式 |
C23H22BrNO5 |
---|---|
分子量 |
472.3 g/mol |
IUPAC名 |
methyl 2-[(3S)-6-bromo-3-hydroxy-1-(3-methylbut-2-enyl)-2-oxoindol-3-yl]-3H-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C23H22BrNO5/c1-14(2)10-11-25-18-12-16(24)8-9-17(18)23(28,20(25)26)22(21(27)29-3)13-15-6-4-5-7-19(15)30-22/h4-10,12,28H,11,13H2,1-3H3/t22?,23-/m1/s1 |
InChIキー |
BJERJTMQOUROEZ-OZAIVSQSSA-N |
異性体SMILES |
CC(=CCN1C2=C(C=CC(=C2)Br)[C@@](C1=O)(C3(CC4=CC=CC=C4O3)C(=O)OC)O)C |
正規SMILES |
CC(=CCN1C2=C(C=CC(=C2)Br)C(C1=O)(C3(CC4=CC=CC=C4O3)C(=O)OC)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。